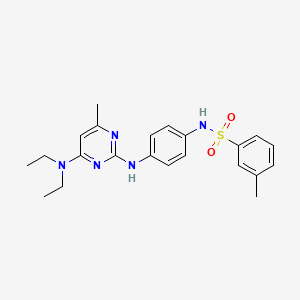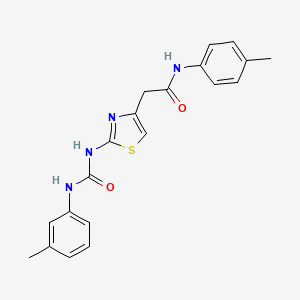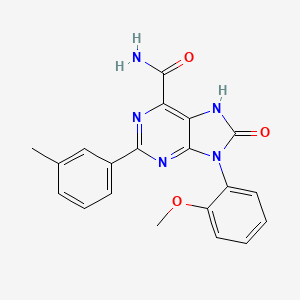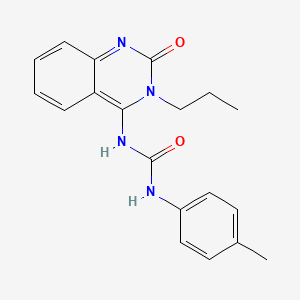
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a compound known for its complex structure and versatility. This compound falls within the broad category of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. Sulfonamides are widely recognized for their diverse range of biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide, a series of precise steps are undertaken:
Formation of the Diethylaminopyrimidine Intermediate
The starting material is often a diethylamine derivative.
This compound undergoes nucleophilic substitution reactions to yield the 4-(diethylamino)-6-methylpyrimidin-2-yl intermediate.
Amination Reaction
The intermediate is then subjected to an amination reaction with 4-aminophenyl.
Conditions typically involve elevated temperatures and a suitable solvent like DMF (Dimethylformamide).
Final Sulfonamide Formation
The resulting amine derivative undergoes sulfonation with 3-methylbenzenesulfonyl chloride.
This step requires a base, often triethylamine, to neutralize the hydrochloric acid formed.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up:
Continuous Flow Reactors: : These reactors allow for better control over reaction conditions, ensuring consistent product quality.
Automated Systems: : Use of automated synthesis machines that precisely add reagents and control reaction parameters, minimizing human error and enhancing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide undergoes various reactions, such as:
Oxidation
Can be oxidized to form sulfonate derivatives.
Common reagents: potassium permanganate (KMnO4).
Reduction
Reduced back to its amine form.
Common reagents: sodium borohydride (NaBH4).
Substitution
Can participate in electrophilic substitution reactions, introducing different functional groups.
Common reagents: halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: : Sulfonate derivatives with enhanced solubility and altered activity.
Reduction: : Aminophenyl derivatives which may have different biological properties.
Applications De Recherche Scientifique
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has extensive applications in various scientific fields:
Chemistry
Used as a building block in organic synthesis.
Intermediate in the production of dyes and polymers.
Biology
Studied for its potential enzyme inhibition properties.
Medicine
Potential pharmacological properties being investigated, such as antibacterial and anti-inflammatory effects.
Industry
Component in specialty chemical formulations, including agrochemicals and materials science.
Mécanisme D'action
This compound exerts its effects through several mechanisms:
Enzyme Inhibition: : It may bind to active sites of certain enzymes, inhibiting their activity.
Signal Transduction Pathways: : Can interfere with cellular signal transduction pathways, affecting cell function and survival.
Molecular Targets: : Targets include specific proteins and nucleic acids within cells, leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Unique Attributes
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide stands out due to its combination of a pyrimidine ring, diethylamino group, and sulfonamide structure, which together confer unique properties.
Similar Compounds
Sulfanilamide
Simple sulfonamide structure, primarily used as an antibiotic.
Sulfamethoxazole
Another antibacterial sulfonamide with a different functional group arrangement.
4-Aminobenzenesulfonamide
A precursor in the synthesis of various sulfonamide derivatives.
Exploring compounds like this compound unveils the intricate dance of chemistry that makes modern science so fascinating. From its synthesis to its applications, this compound exemplifies the blend of complexity and utility that defines much of chemical research today.
Propriétés
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-5-27(6-2)21-15-17(4)23-22(25-21)24-18-10-12-19(13-11-18)26-30(28,29)20-9-7-8-16(3)14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABFPJCTNXIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
![N-ethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2993444.png)


![methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2993451.png)

![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)

![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)
![8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993457.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)
![2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2993463.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)
